molecular formula C7H5BrO2 B118957 5-Bromosalicylaldehyde CAS No. 1761-61-1

5-Bromosalicylaldehyde

Cat. No. B118957
CAS RN: 1761-61-1
M. Wt: 201.02 g/mol
InChI Key: MKKSTJKBKNCMRV-UHFFFAOYSA-N
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Description

5-Bromosalicylaldehyde, also known as 5-Bromo-2-hydroxybenzaldehyde, is an organic compound with the linear formula BrC6H3-2-(OH)CHO . It has a molecular weight of 201.02 . It is generally used to synthesize Schiff bases and triphenyltin complexes .


Synthesis Analysis

5-Bromosalicylaldehyde has been used in the synthesis of various compounds. For instance, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It is also the starting reagent for the synthesis of diarylamino-substituted N-methyl tetrahydrosalen ligand . In another study, a novel Schiff base was synthesized using 5-bromo salicylaldehyde and β-alanine .


Molecular Structure Analysis

The molecular structure of 5-Bromosalicylaldehyde can be represented by the SMILES string Oc1ccc(Br)cc1C=O . The InChI key is MKKSTJKBKNCMRV-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromosalicylaldehyde has been involved in various chemical reactions. For example, it reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane . It has also been used for chemical derivatization during amine quantification in poly(ethylene terephthalate) (PET) film and PET scaffold .


Physical And Chemical Properties Analysis

5-Bromosalicylaldehyde is a powder with a melting point of 102-106 °C (lit.) . It is classified as a combustible solid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases : 5-Bromosalicylaldehyde is used in synthesizing Schiff bases, which are crucial in various chemical reactions and applications (Li Zhong, 2007).

  • Formation of Complexes with Metals : It plays a role in the synthesis of metal complexes, demonstrating its interaction with different metals like iron, nickel, and cobalt (Revenko et al., 2009), (Canpolat & Kaya, 2004), (Reji et al., 2017).

Chemical Properties and Reactions

  • Antihyperglycemic Potential : Studies indicate its potential in inhibiting α-glucosidase, suggesting its utility in managing hyperglycemia (Misra et al., 2011).

  • Synthesis of Ketonethiosemicarbazone : Its reaction with other chemical compounds, such as in the synthesis of ketonethiosemicarbazone, demonstrates its versatility in organic synthesis (Karatas et al., 2006).

Structural and Spectroscopic Studies

  • Formation of Schiff Base Complexes : It is used to create Schiff base complexes that have been characterized by various spectroscopic methods, shedding light on their structural and electronic properties (Ourari et al., 2006), (Huang Miao-ling, 2009).

  • Luminescence and Optical Studies : Its role in the formation of complexes that exhibit luminescence and have potential applications in optical materials is notable (More et al., 2017).

Miscellaneous Applications

  • Fluorescence Sensing : 5-Bromosalicylaldehyde derivatives are used in fluorescence sensing, demonstrating its application in analytical chemistry (Bharali & Das, 2021).

  • Synthesis of Novel Compounds : It's involved in the synthesis of a variety of novel compounds, showcasing its importance in medicinal chemistry and drug discovery (Abdel-Aziem et al., 2020).

  • Electrochemical Studies : Its electrochemical behavior has been explored, which is crucial for understanding its properties in various chemical contexts (Ravindra et al., 2002).

  • Bromination and Derivatization : The compound has been used in bromination reactions, highlighting its role in organic synthesis and modification of molecular structures (Gao Wen-tao, 2012).

Safety And Hazards

5-Bromosalicylaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While the exact future directions for 5-Bromosalicylaldehyde are not specified in the search results, it has been used in various studies for the synthesis of different compounds . Its potential applications in confronting challenges such as antimicrobial resistance and environmental pollution could be areas of future research.

properties

IUPAC Name

5-bromo-2-hydroxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C7H5BrO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKSTJKBKNCMRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022165
Record name 5-Bromosalicylaldehyde
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromosalicylaldehyde

CAS RN

1761-61-1
Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name 5-Bromosalicylaldehyde
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Record name Benzaldehyde, 5-bromo-2-hydroxy-
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Record name 5-BROMOSALICYLALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,620
Citations
P Noblı́a, M Vieites, BS Parajón-Costa, EJ Baran… - Journal of Inorganic …, 2005 - Elsevier
… cis-VO 2 L, where L=5-bromosalicylaldehyde semicarbazone and 2-hydroxynaphtalen-1-… The molecular structure of the novel [V V O 2 (5-bromosalicylaldehyde semicarbazone)] …
Number of citations: 159 www.sciencedirect.com
K Buldurun, N Turan, A Savcı, N Colak - Journal of Saudi Chemical Society, 2019 - Elsevier
In this study, two novel Schiff base ligands (L 1 and L 2 ) derived from condensation of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate and methyl 2-…
Number of citations: 72 www.sciencedirect.com
XS Tai, PF Li, X Wang, LL Liu - Bulletin of Chemical Reaction …, 2017 - ejournal2.undip.ac.id
… 5bromosalicylaldehyde ligands with losing of … by four O atoms from two 5-bromosalicylaldehyde ligands and O atoms … O1, O2, O3 and O4 from 5-bromosalicylaldehyde ligands are in the …
Number of citations: 9 ejournal2.undip.ac.id
J Joseph, NL Mary, R Sidambaram - Synthesis and Reactivity in …, 2010 - Taylor & Francis
… (SALTSC) and 5-bromosalicylidene thiosemicarbazone (5-BrSALTSC) were prepared in excellent yield via the condensation of salicylaldehyde/5-bromosalicylaldehyde and …
Number of citations: 26 www.tandfonline.com
M Hou, HC Li, N An, SY Pang, WG Li, J Tong - Journal of Molecular …, 2023 - Elsevier
… 2-(2-aminophenyl)-1H-benzimidazole (2.0 g, 9.6 mmol) was fully dissolved in 20 mL ethanol in a three-necked flask, and 5-bromosalicylaldehyde (1.92 g, 9.5 mmol) was slowly added. …
Number of citations: 0 www.sciencedirect.com
G Ramanjaneyulu, PR Reddy… - The Open Analytical …, 2008 - benthamopen.com
… , sensitive, direct and derivative spectrophotometric methods for the determination of micro amounts of copper in aqueous DMF medium by complexing with 5-bromosalicylaldehyde …
Number of citations: 26 benthamopen.com
A Ourari, K Ouari, W Moumeni, L Sibous… - Transition metal …, 2006 - Springer
Salicylaldehyde or 5-bromosalicylaldehyde reacted with 2,3-diaminophenol in absolute EtOH in a 2:1 molar ratio to give new unsymmetrical Schiff bases (H 2 L). The bases were used …
Number of citations: 48 link.springer.com
B Nikolova-Mladenova, S Angelova, G Momekov - Molecules, 2022 - mdpi.com
… Gallium (III) complexes with the ligands 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone and 5-bromosalicylaldehyde isonicotinoylhydrazone were synthesized to receive …
Number of citations: 4 www.mdpi.com
CM Brewster, LH Millam - Journal of the American Chemical …, 1933 - ACS Publications
This article is a record of further investigation of anils with a view to increasing the number of compounds exhibiting phototropy and thermo-tropy. While over three hundred anils have …
Number of citations: 26 pubs.acs.org
R Takjoo, A Hashemzadeh, HA Rudbari… - Journal of Coordination …, 2013 - Taylor & Francis
A new tridentate Schiff base, 5-bromosalicylaldehyde S-allylisothiosemicarbazone hydrobromide (H 2 L), and several new mononuclear complexes of copper(II) and molybdenum(VI) of …
Number of citations: 32 www.tandfonline.com

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